(R)-prothioconazole

enantioselective fungicidal activity triazole fungicide potency Fusarium spp. control

(R)-Prothioconazole is the biologically dominant enantiomer of the chiral triazole fungicide prothioconazole, a sterol 14α-demethylase (CYP51) inhibitor developed by Bayer CropScience and registered globally as a broad-spectrum fungicide for cereals, oilseeds, and legumes. The commercial product is marketed as a racemic (1:1) mixture of R-(−)- and S-(+)-enantiomers, yet the two enantiomers exhibit striking differences in fungicidal potency, target-site binding, environmental persistence, and non-target toxicity.

Molecular Formula C14H15Cl2N3OS
Molecular Weight 344.3 g/mol
Cat. No. B1255136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-prothioconazole
Molecular FormulaC14H15Cl2N3OS
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESC1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl
InChIInChI=1S/C14H15Cl2N3OS/c15-11-4-2-1-3-10(11)7-14(20,13(16)5-6-13)8-19-12(21)17-9-18-19/h1-4,9,20H,5-8H2,(H,17,18,21)/t14-/m1/s1
InChIKeyMNHVNIJQQRJYDH-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (R)-Prothioconazole and Why Its Chirality Matters for Scientific Procurement


(R)-Prothioconazole is the biologically dominant enantiomer of the chiral triazole fungicide prothioconazole, a sterol 14α-demethylase (CYP51) inhibitor developed by Bayer CropScience and registered globally as a broad-spectrum fungicide for cereals, oilseeds, and legumes [1]. The commercial product is marketed as a racemic (1:1) mixture of R-(−)- and S-(+)-enantiomers, yet the two enantiomers exhibit striking differences in fungicidal potency, target-site binding, environmental persistence, and non-target toxicity [2]. As regulatory frameworks increasingly move toward enantiomer-level risk assessment, understanding the differential properties of (R)-prothioconazole is critical for informed procurement, formulation development, and environmental safety evaluation [3].

Why Racemic Prothioconazole Cannot Be Substituted with Generic Chiral Assumptions for (R)-Prothioconazole Applications


The racemic mixture of prothioconazole contains 50% of the S-(+)-enantiomer, which is consistently demonstrated to be the less active stereoisomer across all major target pathogens [1]. Worse, the S-enantiomer is preferentially accumulated in non-target organisms, exhibits more potent endocrine-disrupting hormonal activity, degrades more slowly in soil, and induces greater oxidative stress in earthworms than the R-enantiomer [2]. Simple potency-equivalence calculations based on total racemate concentration therefore overestimate efficacy while underestimating ecotoxicological burden. Because the two enantiomers behave as distinct chemical entities in biological systems—with quantifiable differences in CYP51 binding affinity spanning two orders of magnitude—generic substitution of chiral fungicide products without enantiomer-specific characterization introduces uncontrolled variability into both efficacy predictions and environmental risk models [3].

Quantitative Differentiation Evidence for (R)-Prothioconazole vs. S-(+)-Prothioconazole and Racemate Across Key Performance Dimensions


Fungicidal Potency: R-(−)-Prothioconazole Is 6- to 2768-Fold More Active Than S-(+)-Prothioconazole Across Target Pathogens

Across four independent studies spanning multiple pathogen species, R-(−)-prothioconazole consistently and dramatically outperforms S-(+)-prothioconazole. Against seven phytopathogens including Fusarium asiaticum and F. graminearum, R-prothioconazole EC50 values were 6–262 times lower than S-prothioconazole [1]. In a focused study on F. graminearum (the primary Fusarium head blight pathogen), R-(−)-prothioconazole was 9.12–17.73 times more effective under all tested temperature and water activity conditions [2]. Against Fusarium oxysporum f. sp. cubense tropical race 4 (Foc TR4, causal agent of Fusarium wilt of banana), the EC50 of R-Pro was 0.78 μg/mL vs. 25.31 μg/mL for S-Pro—a 33-fold potency advantage [3]. Across five additional pathogens (rice blast, Exserohilum turcicum, Alternaria triticina, Fusarium avenaceum, wheat phytoalexin), (−)-prothioconazole was 85–2768 times more active than (+)-prothioconazole [4]. The racemate consistently showed intermediate activity between the two enantiomers.

enantioselective fungicidal activity triazole fungicide potency Fusarium spp. control

CYP51 Target Binding: R-Prothioconazole Exhibits ~141-Fold Stronger Binding Affinity Than S-Prothioconazole by SPR

Surface plasmon resonance (SPR) analysis using recombinant CYP51 protein (N1RIS1_FUSC4) from Foc TR4 revealed that R-Pro binds with an equilibrium dissociation constant KD of 3.42 × 10⁻¹⁰ M, compared to 4.82 × 10⁻⁸ M for S-Pro—a ~141-fold greater binding affinity [1]. R-Pro associated with faster on-rate kinetics (Ka = 8.09 × 10⁶ M⁻¹s⁻¹ vs. 4.74 × 10⁵ M⁻¹s⁻¹) while maintaining a similar off-rate. Molecular docking corroborated these findings: R-Pro bound with an affinity of −8.07 kcal/mol, whereas S-Pro bound at −7.89 kcal/mol, with R-Pro forming an additional hydrogen bond to residue Thr127 [1]. Independently, homology modeling and docking with fungal CYP51B demonstrated that R-enantiomers of both prothioconazole and its metabolite prothioconazole-desthio possess superior binding modes and higher binding affinities than their S-counterparts [2]. These mechanistic data provide a molecular rationale for the observed potency differentials and confirm that the stereochemistry directly governs target engagement at the pharmacologically relevant site.

CYP51 inhibition surface plasmon resonance target engagement molecular docking

Endocrine-Disrupting Effects: S-Enantiomers Are More Potent Hormone Receptor Activators Than R-Enantiomers

In dual-luciferase reporter gene assays evaluating thyroid hormone (TR) and estrogen receptor (ER) activities, the S-enantiomers of both prothioconazole and its metabolite prothioconazole-desthio consistently exhibited more potent hormonal activities than their R-counterparts [1]. Across all tested enantiomers and receptors, REC20 values ranged from 7.9 × 10⁻¹⁰ to 6.4 × 10⁻⁷ M for thyroid hormone effects, and from 3.2 × 10⁻⁹ to 7.8 × 10⁻⁸ M for estrogenic effects, with S-enantiomers occupying the more potent end of these ranges [1]. Molecular docking revealed that the stereoselective endocrine-disrupting effects were partially attributable to enantiospecific receptor binding affinities, with the S-enantiomers fitting more favorably into the ligand-binding pockets of nuclear hormone receptors [1]. Importantly, the metabolite (prothioconazole-desthio) exerted greater hormonal activities than the parent compound, indicating that the environmental metabolism of prothioconazole represents a toxification pathway rather than detoxification [1].

endocrine disruption reporter gene assay thyroid hormone receptor estrogen receptor

Soil Environmental Fate: R-Prothioconazole Degrades Preferentially (Half-Life <6 Days) While S-Prothioconazole Persists and Bioaccumulates

In three native soil types, R-prothioconazole was preferentially degraded with a half-life within 6 days, while S-prothioconazole persisted longer and was preferentially accumulated in earthworms (Eisenia fetida) [1]. An independent study across five Chinese soil types confirmed that R-prothioconazole degraded faster than S-prothioconazole in all tested soils with enantiomeric fraction (EF) values consistently >0.5, and the overall dissipation half-lives ranged from 3.45 to 9.90 days [2]. The chiral metabolite prothioconazole-desthio formed rapidly with preference for the R-enantiomer and remained at considerable concentrations even at the end of incubation, indicating relative environmental persistence of the metabolite [2]. In earthworm bioaccumulation studies, the S-enantiomer was preferentially accumulated in worm tissue, consistent with the slower degradation of S-prothioconazole in soil [1]. These findings demonstrate that the environmental fate of prothioconazole is fundamentally enantiomer-dependent: the less active S-enantiomer is also the more environmentally persistent and bioaccumulative stereoisomer.

enantioselective degradation soil half-life bioaccumulation earthworm

Non-Target Organism Toxicity: S-(+)-Prothioconazole Induces Significantly Greater Oxidative Stress and Physiological Disruption in Earthworms

In a study exposing Eisenia foetida to individually synthesized R-(−)- and S-(+)-prothioconazole enantiomers under environmentally relevant concentrations in artificial soil, S-(+)-PTZ induced substantially greater oxidative stress than R-(−)-PTZ at day 14 of exposure [1]. Transcriptome analysis revealed that S-(+)-PTZ exposure significantly affected energy metabolism, immune responses, and digestive system pathways, whereas R-(−)-PTZ primarily influenced the synthesis of carbohydrates, proteins, and lipids—indicating qualitatively distinct toxicological mechanisms [1]. The chiral metabolite S-(−)-prothioconazole-desthio accumulated in earthworms at notably higher concentrations than R-(+)-dPTZ, peaking at day 14 [1]. In aquatic systems, the toxicity profile is organism-dependent: (−)-prothioconazole (R-form) was 2.2-fold more acutely toxic to Daphnia magna than (+)-prothioconazole, but less toxic to Chlorella pyrenoidosa and Lemna minor, and the racemate exhibited synergistic toxicity greater than either enantiomer alone toward D. magna and C. pyrenoidosa [2]. The overall conclusion from aquatic testing was that the (−)-enantiomer combines higher target efficacy with lower toxicity to non-target species when considered across multiple trophic levels [2].

earthworm ecotoxicology oxidative stress biomarkers enantioselective toxicity soil ecosystem risk

Evidence-Based Application Scenarios for (R)-Prothioconazole in Research and Industrial Development


Development of Reduced-Rate Enantiopure Fungicide Formulations for Fusarium Head Blight Control

Given that R-(−)-prothioconazole is 9.12–17.73 times more potent than S-(+)-prothioconazole against F. graminearum [1], formulators can design enantiopure products that achieve equivalent or superior FHB control at substantially lower active ingredient loading. This is supported by the molecular evidence that R-prothioconazole binds CYP51 with a KD of 3.42 × 10⁻¹⁰ M, ~141-fold tighter than S-prothioconazole [2]. Reduced application rates directly translate to lower environmental loading of both the parent compound and the persistent metabolite prothioconazole-desthio. However, formulation design must account for the finding that R-(−)-prothioconazole can induce higher DON mycotoxin production under high water activity (0.99 aw) and 30 °C conditions [1], necessitating integrated mycotoxin monitoring in application protocols.

Enantiomer-Specific Environmental Risk Assessment and Regulatory Dossier Preparation

Regulatory agencies are increasingly requiring enantiomer-level fate and effects data for chiral pesticide registration. The evidence that S-prothioconazole is preferentially persistent in soil (EF >0.5 across all tested soils) [3], preferentially accumulated in earthworms [4], and more potently endocrine-disrupting at thyroid and estrogen receptors [5] provides a strong scientific basis for enantiomer-specific risk assessment. Procurement of enantiopure (R)-prothioconazole reference standards enables accurate environmental monitoring, metabolite tracking, and the generation of enantiomer-resolved exposure data that are impossible to obtain using racemic analytical methods.

Rational Selection of Lower-Ecotoxicity Chiral Fungicide for Soil Ecosystem Protection

For agricultural scenarios where soil ecosystem health is a priority concern—such as conservation tillage, organic matter-rich soils, or regions with high earthworm biodiversity—the enantioselective toxicity data provide a clear procurement rationale. S-(+)-prothioconazole induces substantially higher oxidative stress in earthworms and disrupts energy metabolism and immune pathways, while R-(−)-prothioconazole elicits milder effects primarily on macromolecular synthesis [6]. Additionally, the synergistic toxicity of the racemate toward aquatic organisms exceeds that of either enantiomer alone [7], meaning that enantiopure R-prothioconazole use could reduce aquatic ecotoxicity risk beyond what would be predicted by simple 50% S-enantiomer removal.

Chiral Switch Strategy for Lifecycle Management of Prothioconazole Beyond Patent Expiry

The compound patent for racemic prothioconazole has expired in major markets, but the European patent EP3486236B1 covering synthesis methods for optically active prothioconazole isomers remains active [8]. The quantitative evidence demonstrating that the R-enantiomer is 6–2768× more fungicidally active, ~141× stronger in target binding, faster-degrading in soil, and less toxic to earthworms and less endocrinologically active than the S-enantiomer constitutes a compelling chiral-switch dossier. This mirrors successful precedents in the pharmaceutical industry (e.g., esomeprazole, escitalopram) and in chiral agrochemicals such as S-metolachlor. The synthesis of enantiopure (R)-prothioconazole represents a viable product differentiation strategy with scientifically validated efficacy, safety, and environmental persistence advantages over generic racemic products.

Quote Request

Request a Quote for (R)-prothioconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.